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Benzyl-(6-methyl-benzothiazol-2-

yl)-amine

Cat. No.: B1333000 Get Quote

A comparative analysis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine analogs reveals crucial

insights into their structure-activity relationships (SAR), guiding future drug design and

development. These compounds have demonstrated a wide spectrum of biological activities,

including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The potency and

selectivity of these analogs are significantly influenced by the nature and position of

substituents on both the benzyl and the benzothiazole moieties.

Core Structure and Pharmacological Relevance
The benzothiazole ring is a key pharmacophore found in numerous bioactive molecules and

approved drugs.[1][4] Its unique structural features allow it to interact with various biological

targets through hydrogen bonding, π-π stacking, and van der Waals forces.[3] Specifically,

substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be

critical for modulating biological activity.[1] The benzyl group attached to the 2-amino position of

the benzothiazole provides a scaffold for introducing further diversity, leading to varied

pharmacological profiles.

Structure-Activity Relationship Analysis
Systematic modifications of the Benzyl-(6-methyl-benzothiazol-2-yl)-amine scaffold have

elucidated several key SAR trends. The following table summarizes the quantitative data from

various studies, highlighting the impact of different substituents on the biological activity of

these analogs.
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Compound

ID

Benzothiazol

e Ring

Substituent

(R1)

Benzyl Ring

Substituent

(R2)

Target/Assay
IC50 /

Activity
Reference

B7 6-Chloro 4-Nitro
A431

(Anticancer)
1.89 µM [5]

B8 6-Chloro Unsubstituted
A431

(Anticancer)
>10 µM [5]

B6 6-Chloro
3,5-

Dimethoxy

A431

(Anticancer)
>10 µM [5]

4d

6-(4-

Bromobenzyl

oxy)

Unsubstituted
MAO-B

Inhibition
0.0046 µM [6]

5e

5-(4-

Nitrobenzylox

y)

Unsubstituted
MAO-A

Inhibition
0.132 µM [6]

5e

5-(4-

Nitrobenzylox

y)

Unsubstituted
MAO-B

Inhibition
0.0055 µM [6]

C1 6-Fluoro N-Benzoyl Anticancer - [5]

C2 6-Fluoro

N-(2,6-

dichlorobenz

oyl)

Anticancer - [5]

Note: The table presents a selection of data from the literature to illustrate SAR trends. Direct

comparison of IC50 values across different studies and assays should be done with caution.

From the data, several key observations can be made:

Substitution on the Benzyl Ring: The presence of a 4-nitro group on the benzyl ring

(Compound B7) significantly enhances anticancer activity against the A431 cell line

compared to an unsubstituted benzyl ring (Compound B8) or a 3,5-dimethoxy substitution
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(Compound B6).[5] This suggests that electron-withdrawing groups at the para position of

the benzyl ring are favorable for this specific activity.

Substitution on the Benzothiazole Ring: Modifications at the 6-position of the benzothiazole

ring have a profound impact on activity. For instance, a 6-chloro substituent is present in the

active anticancer compound B7.[5] In the context of MAO inhibition, benzyloxy substituents

at the 5 or 6-position lead to potent inhibitors, with a 4-bromobenzyloxy group at the 6-

position (Compound 4d) resulting in a highly potent MAO-B inhibitor.[6]

Target Specificity: The substitution patterns also dictate the target selectivity. For example,

while many analogs show potent MAO-B inhibition, Compound 5e also exhibits significant

MAO-A inhibitory activity, albeit at a lower potency.[6]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the reported

biological activities.

Anticancer Activity Assay (MTT Assay)
The antiproliferative effects of the synthesized compounds were evaluated against human

cancer cell lines (e.g., A431, A549, H1299) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) method.[5]

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and

incubated for 24 hours.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and incubated for an additional 48 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for another 4 hours.

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate

reader.
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IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) was calculated from the dose-response curves.[5]

Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory potency of the compounds against human MAO-A and MAO-B was determined

using a fluorometric method.[6][7]

Enzyme and Compound Incubation: Recombinant human MAO-A or MAO-B enzyme was

pre-incubated with various concentrations of the test compounds in a potassium phosphate

buffer.

Substrate Addition: The reaction was initiated by adding the substrate, kynuramine.

Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline,

was measured over time using a fluorescence spectrophotometer.[7]

IC50 Determination: The IC50 values were calculated by plotting the percentage of

remaining enzyme activity against the logarithm of the inhibitor concentration.[8]

Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural modifications and their impact on the

biological activity of Benzyl-(6-methyl-benzothiazol-2-yl)-amine analogs.
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Core Scaffold

Substituent Effects on Anticancer Activity

Benzyl-(6-methyl-benzothiazol-2-yl)-amine General Structure

R1 (Benzothiazole @ C6)
- Cl: ActiveModification at R1

R2 (Benzyl Ring)
- 4-NO2: Increased Activity

- Unsubstituted: Decreased Activity
- 3,5-di-OCH3: Decreased Activity

Modification at R2

Core Scaffold Substituent Effects on MAO Inhibition

Benzyl-(6-methyl-benzothiazol-2-yl)-amine General Structure R1 (Benzothiazole @ C5/C6)
- O-Benzyl derivatives: Potent Inhibition

Modification at R1 R2 (O-Benzyl Ring)
- 4-Br: Potent MAO-B Inhibition

- 4-NO2: Potent MAO-A/B Inhibition

Further Modification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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